![molecular formula C10H16O4 B2831485 3-(Ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid CAS No. 1909336-36-2](/img/structure/B2831485.png)
3-(Ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid
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Overview
Description
Carboxylic acids, such as “3-(Ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid”, are organic compounds that contain a carboxyl group (C(=O)OH). The presence of the carboxyl group makes these compounds acidic .
Synthesis Analysis
Carboxylic acids can be synthesized through various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis
The molecular structure of carboxylic acids consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon .Chemical Reactions Analysis
Carboxylic acids undergo several types of reactions, including nucleophilic acyl substitution and decarboxylation . They can also react with alcohols to form esters in a process known as esterification .Physical And Chemical Properties Analysis
Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds . They are weak acids and can donate a proton (H+) from the hydroxyl group in the carboxyl group .Scientific Research Applications
Conformationally Restricted Analogues
A study by Conti et al. (2003) focused on designing novel conformationally restricted analogues of glutamic acid, utilizing a strategy based on the 1,3-dipolar cycloaddition to generate amino acids that represent restricted conformations of glutamic acid. Despite these amino acids being inactive at iGluRs and mGluRs, the research contributes to understanding the conformational preferences and potential receptor interactions of such compounds (Conti, Amici, Roda, Vistoli, Stensbøl, Bräuner‐Osborne, Madsen, Toma, & Micheli, 2003).
Synthesis Methodologies
Yamashita et al. (1995) reported on the one-step synthesis of 2-substituted cyclopenta[b]benzofuran-3-ol derivatives from 3-substituted coumarins, demonstrating the utility of 3-ethoxycarbonyl coumarin in generating novel tricyclic products. This methodology could be applied to various 3-substituted coumarins, showcasing the versatility of the ethoxycarbonyl functional group in organic synthesis (Yamashita, Okuyama, Kawasaki, & Ohta, 1995).
Metal Ion Complexation
Athanasellis et al. (2009) explored the coordination behavior of 3-ethoxycarbonyl tetronic acid towards Cu(II) and Co(II) metal ions, revealing insights into the complexation reactions and proposing preliminary modes of ligand interaction. This study highlights the potential of such compounds in developing metal ion sensors or in the field of bioinorganic chemistry (Athanasellis, Zahariou, Kikionis, Igglessi-Markopoulou, & Markopoulos, 2009).
Safety And Hazards
properties
IUPAC Name |
3-ethoxycarbonyl-1-methylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-14-8(11)7-4-5-10(2,6-7)9(12)13/h7H,3-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSIFZHEMNPRSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid | |
CAS RN |
1909336-36-2 |
Source
|
Record name | 3-(ethoxycarbonyl)-1-methylcyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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